N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide
Description
N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide (CAS: 946386-86-3) is a sulfonamide-containing acetimidamide derivative characterized by a hydroxyimino group (-NHOH) and a 4-isopropylphenyl sulfonyl moiety. Its molecular formula is C₁₁H₁₇N₃O₃S, with an InChIKey of ZLWGQUNPDOWWDX-UHFFFAOYSA-N .
Properties
IUPAC Name |
N'-hydroxy-2-(4-propan-2-ylphenyl)sulfonylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8(2)9-3-5-10(6-4-9)17(15,16)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWGQUNPDOWWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide typically involves the reaction of 4-isopropylbenzenesulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide
The synthesis typically involves several steps, including:
- Formation of the Acetimidamide Moiety : This can be achieved through the reaction of an appropriate amine with an acylating agent.
- Sulfonylation : The introduction of the sulfonyl group can be performed using sulfonyl chlorides under basic conditions.
- Hydroxylation : The final step involves the hydroxylation at the nitrogen atom to yield the target compound.
These methods highlight the importance of protecting groups and controlled reaction conditions to achieve high yields and purity.
Medicinal Chemistry
This compound has shown potential as:
- Anti-inflammatory Agents : Preliminary studies suggest that it may exhibit anti-inflammatory properties by modulating biological pathways involved in inflammation.
- Biological Activity Modulators : Its unique structure allows for exploration in various biological interactions, potentially leading to new therapeutic agents.
Interaction Studies
Research into the compound's interaction with biological targets is crucial for understanding its therapeutic potential. Initial findings indicate that it may interact with proteins involved in metabolic processes, although further kinetic studies are necessary to elucidate these interactions fully.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxylamine moiety can participate in redox reactions, affecting cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Substituent Variations in Acetimidamide Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural Insights
- Sulfonyl vs. Heteroaromatic Groups : The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to pyridyl (e.g., compound 27 ) or oxadiazole (e.g., 1a ) substituents. This may improve solubility in polar solvents or interaction with biological targets.
- Electronic Effects : Electron-withdrawing groups like sulfonyl or nitrotetrazole (NTAA ) increase electrophilicity, favoring reactions such as nucleophilic substitution or coordination with metals.
Biological Activity
N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide is a compound with significant potential in medicinal chemistry due to its complex structure and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O3S, characterized by the presence of a hydroxy group, an acetimidamide moiety, and a sulfonyl group attached to an isopropyl-substituted phenyl ring. This structural complexity contributes to its reactivity and potential biological interactions.
Preliminary studies indicate that this compound may interact with various biological targets, particularly proteins involved in metabolic processes. The binding affinity and specificity of this compound towards these targets are essential for understanding its therapeutic potential. Detailed kinetic studies are necessary to elucidate these interactions further, which could provide insights into its mechanisms of action.
1. Anticancer Properties
Research has suggested that this compound may exhibit anticancer activity. Its structural similarity to other known inhibitors implies that it could potentially inhibit specific oncogenic pathways. For instance, compounds with similar sulfonamide structures have been studied for their ability to inhibit tyrosine kinases, which play a critical role in cancer cell proliferation.
2. Anti-inflammatory Effects
The compound's unique structure allows for exploration in the development of anti-inflammatory agents. Compounds with similar functional groups have shown promise in modulating inflammatory responses, suggesting that this compound may possess similar properties.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-hydroxy-2-(N-isobutylbiphenyl-4-ylsulfonamido)acetamide | C15H20N2O3S | Potential anti-inflammatory properties |
| 2-benzenesulphonyl-acetamidine | C9H10N2O2S | Used as a building block in organic synthesis |
| N-hydroxy-N'-(p-toluenesulfonyl)acetamidine | C10H12N2O3S | Studied for its antimicrobial properties |
The presence of the isopropyl substitution on the phenolic ring in this compound may influence its biological interactions and pharmacological profile compared to these structurally similar compounds.
Q & A
Q. What are the recommended synthetic routes for N'-Hydroxy-2-((4-isopropylphenyl)sulfonyl)acetimidamide, and what methodological considerations are critical for yield optimization?
Answer: Synthesis of this compound can leverage principles from flow chemistry, which integrates organic synthesis, quantitative analysis, and process optimization. For example, continuous-flow systems enable precise control over reaction parameters (e.g., temperature, residence time), reducing side reactions and improving reproducibility . Additionally, copolymerization design strategies (e.g., using controlled monomer ratios and initiators like ammonium persulfate) from analogous sulfonamide polymers may guide selective functionalization of the sulfonyl and hydroxyacetimidamide groups . Critical parameters include:
- Reagent stoichiometry (e.g., molar ratios of sulfonylating agents).
- Catalyst selection (e.g., persulfates for radical-initiated reactions).
- Purification methods (e.g., recrystallization or column chromatography).
Q. How should researchers characterize the structural and purity profile of this compound?
Answer:
- UV/Vis Spectroscopy : Determine λmax (e.g., ~255 nm for analogous sulfonamides) to assess conjugation effects .
- Mass Spectrometry (MS) : Confirm molecular weight (exact mass ~325–350 g/mol, depending on substituents) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify sulfonyl and acetimidamide group integration (e.g., aromatic protons at δ 7.2–8.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (≥98% threshold for analytical standards) .
Q. What are the optimal storage conditions to maintain the compound’s stability?
Answer:
- Temperature : Store at –20°C to minimize hydrolysis or thermal degradation .
- Packaging : Use amber vials under inert gas (e.g., argon) to prevent oxidation.
- Stability Monitoring : Conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to validate shelf life .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles be applied to optimize the synthesis of this compound under continuous-flow conditions?
Answer:
- Factor Screening : Use fractional factorial designs to identify critical variables (e.g., flow rate, temperature, catalyst concentration) .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., pH and residence time) to maximize yield and minimize byproducts.
- Case Study : A flow-chemistry DoE for diphenyldiazomethane synthesis achieved 85% yield by optimizing reaction time and temperature; similar approaches can be adapted .
Q. How should researchers address discrepancies in spectral data between experimental results and computational predictions?
Answer:
- Cross-Validation : Compare experimental NMR/IR data with NIST Chemistry WebBook entries for analogous sulfonamides .
- Computational Refinement : Use density functional theory (DFT) to simulate spectra, adjusting for solvent effects or conformational isomers .
- Collaborative Databases : Submit experimental data to PubChem or NIST for community benchmarking .
Q. What strategies are effective in studying the coordination chemistry of this compound with transition metals?
Answer:
- Synthesis of Coordination Complexes : React with metal salts (e.g., Cu(II), Fe(III)) in ethanol/water under reflux. Monitor via color changes or precipitate formation .
- Magnetic Susceptibility : Use Gouy balance or SQUID magnetometry to assess metal-ligand interactions (e.g., paramagnetic vs. diamagnetic behavior) .
- Spectroscopic Analysis : Employ ESR for Cu(II) complexes or UV-Vis for charge-transfer transitions .
Q. What in vitro models are suitable for evaluating the compound’s bioactivity, considering structural analogs?
Answer:
- Antioxidant Assays : Use DPPH radical scavenging or β-carotene linoleate oxidation models, as applied to hydroxamic acid derivatives .
- Enzyme Inhibition Studies : Test inhibition of tyrosinase or sulfotransferases, given the sulfonyl group’s electron-withdrawing properties .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HeLa) with EC50 determination .
Handling and Safety
Q. What safety protocols are recommended when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Work in a fume hood to avoid inhalation of particulates.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Regulatory Compliance : Consult EPA HPVIS and ECHA REACH guidelines for toxicity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
